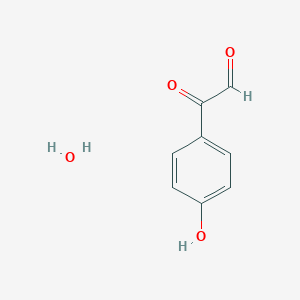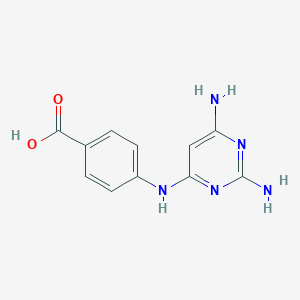
2,4-Diamino-6-p-carboxyanilinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-p-carboxyanilinopyrimidine is a compound that features a pyrimidine ring substituted with amino groups at the 2 and 6 positions, and an amino group at the 4 position, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-p-carboxyanilinopyrimidine typically involves the formation of the pyrimidine ring followed by its functionalization. One common method involves the reaction of 2,6-diaminopyrimidine with 4-aminobenzoic acid under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-p-carboxyanilinopyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2,4-Diamino-6-p-carboxyanilinopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-p-carboxyanilinopyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in folate metabolism, thereby affecting cell division and growth. The pathways involved include the inhibition of dihydrofolate reductase, which is crucial for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: This compound also features a pyrimidine ring with amino groups and has similar biological activities.
4-[(2,4-Diaminopteridin-6-yl)methyl]methylamino]benzoic acid: This compound has a similar structure but with additional functional groups that may enhance its activity.
Uniqueness
2,4-Diamino-6-p-carboxyanilinopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and its connection to the benzoic acid moiety. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
Properties
CAS No. |
115782-10-0 |
|---|---|
Molecular Formula |
C11H11N5O2 |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16) |
InChI Key |
IQFWENCBWDXNGG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N |
Synonyms |
2,4-diamino-6-p-carboxyanilinopyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


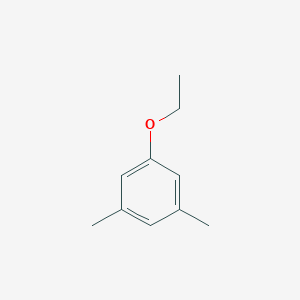

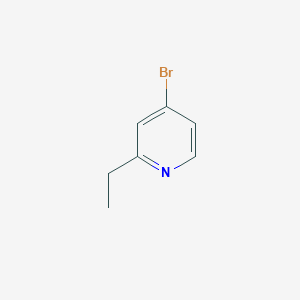
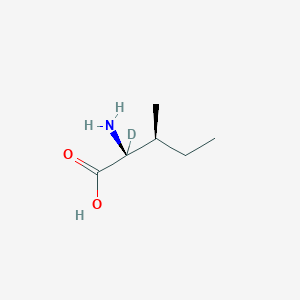
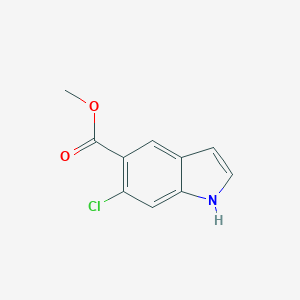
![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
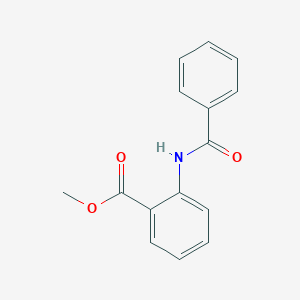

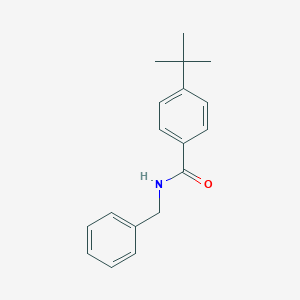

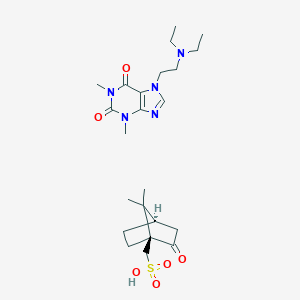
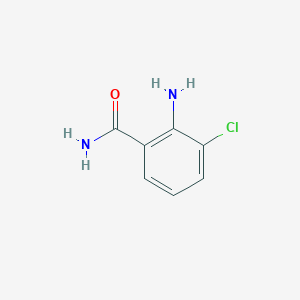
![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)
